molecular formula C9H10FNO B3116039 5-(Cyclopropylmethoxy)-2-fluoropyridine CAS No. 213765-91-4

5-(Cyclopropylmethoxy)-2-fluoropyridine

Cat. No.: B3116039
CAS No.: 213765-91-4
M. Wt: 167.18 g/mol
InChI Key: HUYCCEKGVDKDAT-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethoxy)-2-fluoropyridine: is an organic compound that belongs to the class of pyridines It features a fluorine atom at the 2-position and a cyclopropylmethoxy group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclopropylmethoxy)-2-fluoropyridine typically involves the introduction of the cyclopropylmethoxy group and the fluorine atom onto the pyridine ring. One common method involves the nucleophilic substitution reaction of 2-fluoropyridine with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: For large-scale production, the process may be optimized to improve yield and purity. This could involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(Cyclopropylmethoxy)-2-fluoropyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules .

Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications in chemical manufacturing .

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)-2-fluoropyridine involves its interaction with specific molecular targets. The fluorine atom and the cyclopropylmethoxy group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects .

Comparison with Similar Compounds

Uniqueness: 5-(Cyclopropylmethoxy)-2-fluoropyridine is unique due to the specific positioning of the fluorine atom and the cyclopropylmethoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(cyclopropylmethoxy)-2-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-9-4-3-8(5-11-9)12-6-7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYCCEKGVDKDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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